molecular formula C10H12ClNO B566931 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride CAS No. 1215074-38-6

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride

Cat. No. B566931
M. Wt: 197.662
InChI Key: XMJOGYVBAYXIPS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride is a chemical compound with the molecular formula C10H11NO . It is also known by its IUPAC name 1,2,3,4-tetrahydro-5H-1-benzazepin-5-one . It has an average mass of 161.200 Da and a monoisotopic mass of 161.084061 Da .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride is part of a broader class of compounds with significant relevance in the synthesis of heterocyclic compounds, which are crucial scaffolds in pharmaceuticals and drug-candidate molecules. A key area of application involves the cyclocondensation processes for constructing tetrahydrobenzo[b]pyrans, which are of considerable interest due to their presence in naturally occurring compounds and pharmaceuticals. This synthesis typically involves organocatalysts in a three-component condensation process, highlighting the compound's role in advancing green chemistry principles through the use of less toxic reagents and green solvents (H. Kiyani, 2018).

Azole Derivatives and Biological Activities

Azole derivatives, including those related to 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, demonstrate broad-spectrum antimicrobial activities, with significant pharmacological properties making them pivotal in the pharmaceutical industry. These compounds have garnered attention for their potential as antimicrobial agents against a variety of bacteria and fungi, including E. coli and C. albicans. Structural modifications of azole compounds, through the incorporation of different functional groups, have led to variations in biological activity, underscoring the versatility and importance of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride in drug discovery (L. Emami et al., 2022).

Conversion into CNS Active Drugs

The structural characteristics of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride and its derivatives also play a crucial role in the synthesis of central nervous system (CNS) active drugs. Research indicates that azole groups common to this compound can undergo transformations to yield CNS-active agents. These transformations include a range of chemical modifications leading to compounds with potential against various CNS disorders, highlighting the compound's relevance in addressing the growing incidence of CNS diseases (S. Saganuwan, 2020).

Energetic Material Applications

In addition to pharmaceutical applications, derivatives of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride find use in the development of high-energy density materials (HEDMs). These compounds, due to their high-nitrogen content, are being explored for their potential in propellants and explosives, where they can offer improvements in performance and safety over traditional materials. The research into azine energetic compounds underscores the dual utility of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride in both life sciences and materials science (C. Yongjin & Ba Shuhong, 2019).

properties

IUPAC Name

1,2,3,4-tetrahydro-2-benzazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-10-5-6-11-7-8-3-1-2-4-9(8)10;/h1-4,11H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJOGYVBAYXIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718808
Record name 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride

CAS RN

1215074-38-6
Record name 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215074-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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